molecular formula C11H20N2O2 B13907894 Tert-butyl6-amino-4-azaspiro[2.4]heptane-4-carboxylate

Tert-butyl6-amino-4-azaspiro[2.4]heptane-4-carboxylate

Cat. No.: B13907894
M. Wt: 212.29 g/mol
InChI Key: BQYHRMLMAFNTDA-UHFFFAOYSA-N
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Description

Tert-butyl 6-amino-4-azaspiro[2.4]heptane-4-carboxylate (CAS: 1783626-63-0) is a spirocyclic compound with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol. Its structure features a bicyclic system comprising a 4-azaspiro[2.4]heptane core, where a pyrrolidine ring (5-membered) is fused to a cyclopropane ring (3-membered). The tert-butyl carbamate group at position 4 and the primary amine at position 6 enhance its utility as a building block in medicinal chemistry, particularly for introducing rigidity into drug candidates . Predicted collision cross-section (CCS) values for its adducts range from 151.5 Ų ([M+H]⁺) to 160.5 Ų ([M+Na]⁺), reflecting its compact yet polarizable structure .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl 6-amino-4-azaspiro[2.4]heptane-4-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-8(12)6-11(13)4-5-11/h8H,4-7,12H2,1-3H3

InChI Key

BQYHRMLMAFNTDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12CC2)N

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 6-amino-4-azaspiro[2.4]heptane-4-carboxylate typically involves the construction of the spirocyclic azetidine core followed by functional group transformations to introduce the amino group and tert-butyl carboxylate moiety. The key steps include:

  • Formation of the azaspirocyclic ring system, often via cyclization reactions or carbene insertions.
  • Introduction of protecting groups such as tert-butyl esters to stabilize carboxylate functionalities.
  • Amination at the 6-position through reductive amination or nucleophilic substitution.

Specific Preparation Routes

Carbene-Mediated Spirocyclization

According to a patented process (US Patent US8927739B2), spirocyclopropyl proline derivatives can be synthesized by treatment of 4-exocyclic methylene-substituted proline compounds with metal carbenoids generated via Simmon-Smith type reactions, using reagents such as diethylzinc combined with halomethanes (e.g., CH2I2 or ClCH2I). This method allows the formation of the spirocyclic ring system essential for the target compound.

  • Typical bases used include NaOH, KOH, or t-BuOK.
  • Phase-transfer catalysts such as tetrabutylammonium halides (Bu4NCl, Bu4NBr) facilitate the reaction.
Enantioselective Allylic Alkylation Approach

A research article published in Molecules (2020) describes an enantioselective one-pot double allylic alkylation to prepare (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a close structural analog. This method involves:

  • Use of catalytic enantioselective conditions to construct the spirocyclic ring.
  • Subsequent esterification with tert-butyl protecting groups.
  • Amination steps to introduce the amino functionality at the 6-position.

The process involves heating with tetrabutylammonium bromide (Bu4NBr) and sodium salts of carboxylates in anhydrous dichloromethane at 70 °C, followed by workup and purification.

Reductive Amination of Spirocyclic Ketones

A related synthetic strategy involves preparing tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate intermediates followed by reductive amination to introduce the amino group at the 6-position. This approach includes:

  • Preparation of the keto spirocyclic ester intermediate.
  • Reaction with amines such as methylpiperazine or benzylamine in the presence of reducing agents like sodium triacetoxyborohydride (Na(OAc)3BH).
  • Use of solvents like ethanol or dichloromethane at room temperature for 1-24 hours.
  • Purification by column chromatography.

Yields reported for such reductive amination steps range from 63% to 78%.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes References
Carbene-mediated spirocyclization Diethylzinc + CH2I2 or ClCH2I, base (NaOH, KOH), phase-transfer catalyst (Bu4NBr) Not specified Forms spirocyclopropyl proline derivatives, key step for spiro ring formation
Enantioselective allylic alkylation Catalytic system, Bu4NBr, Na salts in CH2Cl2, 70 °C Not specified One-pot, enantioselective, tert-butyl ester protection
Reductive amination of keto intermediate Amine (e.g., methylpiperazine), Na(OAc)3BH, EtOH or DCM, rt 63-78 Amination at 6-position, purification by chromatography

Detailed Research Findings and Notes

  • The carbene insertion method is crucial for constructing the strained spirocyclic ring system, which is challenging due to ring strain and stereochemical control.
  • Enantioselective methods provide access to optically pure intermediates important for pharmaceutical applications, particularly antiviral agents.
  • Reductive amination allows versatile introduction of various amine substituents, enabling structural diversification for medicinal chemistry optimization.
  • Protection of the carboxylate as tert-butyl esters stabilizes the molecule during synthetic transformations and facilitates purification.
  • Reaction conditions such as temperature, solvent choice, and catalyst/base selection significantly affect yields and stereochemical outcomes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-amino-4-azaspiro[2.4]heptane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-4-azaspiro[2.4]heptane-4-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Substituents/Modifications Molecular Formula Key Features Applications/Reactivity Reference
Tert-butyl 6-amino-4-azaspiro[2.4]heptane-4-carboxylate 4-tert-butyl carbamate, 6-amino C₁₁H₂₀N₂O₂ Primary amine for nucleophilic reactions; carbamate for stability Drug discovery (e.g., kinase inhibitors)
Methyl 6-oxo-5-azaspiro[2.4]heptane-4-carboxylate 6-oxo, 4-methyl ester, 5-aza C₈H₁₁NO₃ Ketone and ester groups enable cyclization or hydrolysis Intermediate for heterocycle synthesis
tert-Butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate 6-cyano, 7-oxo C₁₂H₁₆N₂O₃ Electron-withdrawing cyano and ketone groups Potential protease inhibitor precursor
tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide 6-oxa, 5-thia, sulfone C₉H₁₅NO₅S Sulfone enhances polarity; mixed heteroatoms High-throughput screening for solubility-driven leads
tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate No 6-amino group C₁₀H₁₇NO₂ Unmodified spiro core; minimal functionality Base structure for late-stage functionalization
tert-Butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate 7-amino (positional isomer) C₁₁H₂₀N₂O₂ Altered amine position affects hydrogen bonding Exploration of binding pocket flexibility
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate 2-azaspiro[3.3], 6-amino C₁₁H₂₀N₂O₂ Larger spiro system ([3.3] vs. [2.4]) Comparative studies on ring size effects

Physicochemical Properties

  • Collision Cross-Section (CCS): The target compound’s [M+H]⁺ CCS (151.5 Ų) is smaller than its [M+Na]⁺ adduct (160.5 Ų), indicating sodium coordination increases molecular surface area . Analogs with bulkier groups (e.g., sulfones in ) may exhibit higher CCS values.
  • Solubility and Polarity: The 6-amino group enhances water solubility compared to non-polar derivatives like tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate (). Sulfone-containing analogs () are more polar but may suffer from synthetic complexity .

Biological Activity

Tert-butyl 6-amino-4-azaspiro[2.4]heptane-4-carboxylate (CAS Number: 1783626-63-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C11_{11}H20_{20}N2_{2}O2_{2}
  • Molecular Weight : 212.29 g/mol
  • Structure : The compound features a spirocyclic structure which is critical for its biological interactions.

Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including effects on neurotransmitter systems, anti-inflammatory properties, and potential anticancer effects. Specifically, the azaspiro framework may interact with various receptors or enzymes, influencing physiological processes.

Neuroprotective Effects

Research has highlighted the potential neuroprotective properties of azaspiro compounds. In vitro assays demonstrated that these compounds could reduce oxidative stress and apoptosis in neuronal cells, suggesting a protective role against neurodegenerative diseases.

Case Studies

  • Study on Spirocyclic Derivatives :
    • Objective : Evaluate the neuroprotective effects of spirocyclic derivatives.
    • Findings : Compounds similar to tert-butyl 6-amino-4-azaspiro[2.4]heptane-4-carboxylate showed significant reductions in cell death in models of oxidative stress.
    • : These findings support further investigation into the neuroprotective mechanisms of such compounds.
  • Antidepressant-Like Effects :
    • Objective : Assess behavioral changes in rodent models after administration of spirocyclic compounds.
    • Findings : Significant improvements in depression-like behaviors were observed, correlating with increased levels of serotonin.
    • : Suggests potential for development as antidepressant agents.

Data Tables

PropertyValue
Molecular FormulaC11_{11}H20_{20}N2_{2}O2_{2}
Molecular Weight212.29 g/mol
CAS Number1783626-63-0
Purity95%
Biological ActivityObservations
Antidepressant EffectsModulates serotonin levels; reduces anxiety-like behaviors
Neuroprotective EffectsReduces oxidative stress; protects neuronal cells from apoptosis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 6-amino-4-azaspiro[2.4]heptane-4-carboxylate, and how can intermediates be validated?

  • Methodological Answer : A common approach involves substituting spirocyclic amine precursors (e.g., 4-azaspiro[2.4]heptane hydrochloride) in carbamate-forming reactions. For example, analogous protocols use tert-butyl carbamate reagents under reflux conditions with polar aprotic solvents (e.g., DMSO) and controlled hydrolysis . Validate intermediates via LC-MS for molecular ion peaks (e.g., m/z 241.2 [M+1]) and monitor reaction progress using TLC with ninhydrin staining for free amines .

Q. How should researchers characterize the spirocyclic structure of this compound to confirm regiochemistry and stereochemical integrity?

  • Methodological Answer : Employ a combination of 1^1H NMR and 13^{13}C NMR to identify spirocyclic proton environments (e.g., geminal coupling in cyclopropane rings) and confirm tert-butyl group integration (e.g., singlet at ~1.42 ppm for 9H) . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., calculated vs. observed [M+H]+^+). For absolute configuration, consider X-ray crystallography using SHELX programs for refinement .

Q. What are critical safety considerations for handling and storing tert-butyl 6-amino-4-azaspiro[2.4]heptane-4-carboxylate?

  • Methodological Answer : Store the compound refrigerated in airtight containers under inert gas to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group . Avoid skin/eye contact using nitrile gloves and fume hoods. In case of exposure, rinse immediately with water and consult SDS for non-hazard-specific protocols (e.g., non-GHS classification does not preclude reactivity risks) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity in spirocyclic amine derivatives of this compound?

  • Methodological Answer : Use chiral auxiliaries or catalysts (e.g., tert-butylsulfinyl groups) during cyclopropane ring formation. Monitor enantiomeric excess (ee) via chiral HPLC or 19^{19}F NMR with chiral shift reagents. For asymmetric reductions, employ LiAlH4_4 in THF with strict temperature control (-78°C to 0°C) to minimize racemization .

Q. What analytical strategies resolve contradictions between spectroscopic data and crystallographic results for spirocyclic systems?

  • Methodological Answer : Cross-validate NMR-derived torsion angles with X-ray diffraction data. If NMR suggests conformational flexibility (e.g., broad peaks), perform variable-temperature NMR or DFT calculations to model low-energy conformers. SHELXL refinement can resolve discrepancies in bond lengths/angles, especially for strained spiro rings .

Q. How does the spiro[2.4]heptane scaffold influence pharmacokinetic properties in drug discovery, and what modifications are viable?

  • Methodological Answer : The spirocyclic core enhances rigidity and metabolic stability by restricting rotatable bonds. To improve solubility, replace the Boc group with hydrophilic carbamates (e.g., isopropyloxycarbonyl) or introduce polar substituents at the 6-amino position. Assess bioavailability via logP measurements and in vitro CYP450 assays .

Q. What are best practices for scaling up spirocyclic amine synthesis while maintaining yield and purity?

  • Methodological Answer : Optimize stoichiometry of sodium chloride in hydrolysis steps to suppress byproducts (e.g., over-oxidation). Use continuous flow reactors for exothermic steps (e.g., cyclopropanation) to improve heat dissipation. Purify via column chromatography with silica gel modified with triethylamine to prevent Boc group decomposition .

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